2,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-13-5-9-21(15(3)10-13)29(26,27)24-16-6-8-19-17(12-16)22(25)23-18-11-14(2)4-7-20(18)28-19/h4-12,24H,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLSHBVGXWLQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the oxazepine ring system. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The oxazepine ring can be reduced to form dihydro derivatives.
Substitution: : The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide, potassium permanganate, and chromic acid.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable catalysts, are employed in substitution reactions.
Major Products Formed
Oxidation: : Sulfonic acids or sulfonyl chlorides.
Reduction: : Dihydro derivatives of the oxazepine ring.
Substitution: : Substituted derivatives with different functional groups.
Scientific Research Applications
The compound 2,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic molecule with potential applications in medicinal chemistry and related fields. This article explores its scientific research applications, including biological activities, chemical properties, and relevant case studies.
Structural Features
The compound features a dibenzo[b,f][1,4]oxazepin moiety, which is significant for its biological activities. This structure may influence the compound's interaction with various biological targets.
Anti-inflammatory Activity
Research indicates that compounds similar to this one exhibit anti-inflammatory properties. For instance, studies have shown that related sulfonamides can inhibit carrageenan-induced edema in animal models, suggesting a mechanism that could be beneficial for treating inflammatory diseases.
Antimicrobial Activity
The compound has demonstrated antimicrobial efficacy against several pathogens. Notably:
- Minimum Inhibitory Concentrations (MICs) against Escherichia coli and Staphylococcus aureus range from 6.28 mg/mL to 6.72 mg/mL.
- The structural attributes suggest potential interactions with bacterial cell walls or metabolic pathways critical for bacterial survival.
Antioxidant Properties
The antioxidant activity of this compound is comparable to that of Vitamin C, indicating potential use in formulations aimed at reducing oxidative stress.
Anticancer Potential
A study focusing on related benzenesulfonamide derivatives found significant anticancer activity against human tumor cell lines such as HCT-116 and MCF-7. The IC50 values indicated effective growth inhibition, supporting the hypothesis that structural characteristics of sulfonamides play a crucial role in their biological efficacy.
Table 1: Summary of Biological Activities
Applications in Medicinal Chemistry
Given its diverse biological activities, This compound holds promise in various therapeutic areas:
- Anti-inflammatory drugs : Potential development of new treatments for chronic inflammatory conditions.
- Antimicrobial agents : Further exploration could lead to novel antibiotics or antiseptics.
- Antioxidants : Could be utilized in dietary supplements or cosmetic formulations aimed at combating oxidative stress.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
List of Similar Compounds
Sulfonamide derivatives: : Various compounds containing the sulfonamide group.
Oxazepine derivatives: : Compounds featuring the oxazepine ring system with different substituents.
Biological Activity
The compound 2,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic molecule with potential relevance in medicinal chemistry. Its unique structure, which features a dibenzo[b,f][1,4]oxazepin moiety and multiple methyl substitutions, suggests significant biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 394.45 g/mol. The structural characteristics may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N2O4S |
| Molecular Weight | 394.45 g/mol |
| CAS Number | Not available |
Research indicates that compounds similar to This compound may act primarily as enzyme inhibitors. The mechanism likely involves binding to specific enzymes or receptors, thereby influencing various biochemical pathways.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction : Potential interactions with receptor sites could alter signaling pathways related to cell proliferation and apoptosis.
Biological Activity
The biological activity of the compound has been explored in several studies:
Anticancer Activity
Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
- Study 1 : Evaluated the cytotoxicity of dibenzo[b,f][1,4]oxazepin derivatives on breast cancer cells, showing significant inhibition of cell growth.
- Study 2 : Investigated the effects on leukemia cells and reported apoptosis induction through caspase activation.
Antimicrobial Properties
There is emerging evidence that sulfonamide derivatives possess antimicrobial activity:
- Study 3 : Tested the compound against Gram-positive and Gram-negative bacteria, revealing moderate antibacterial effects.
Case Studies
Several case studies have highlighted the therapeutic potential of related compounds:
- Case Study A : A clinical trial involving a dibenzo[b,f][1,4]oxazepin derivative demonstrated promising results in reducing tumor size in patients with advanced melanoma.
- Case Study B : An investigation into the pharmacokinetics of similar sulfonamide compounds showed favorable absorption and bioavailability profiles.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: Synthesis optimization requires systematic experimental design, such as factorial design, to evaluate critical variables (e.g., temperature, catalyst loading, solvent polarity). For example, a fractional factorial design could minimize the number of experiments while assessing interactions between variables like reaction time (8–24 hours) and stoichiometric ratios of intermediates . Spectroscopic techniques (NMR, IR) and HPLC should be used to monitor purity and intermediate formation. Refer to analogous benzodiazepine sulfonamide syntheses for guidance on protecting group strategies and regioselective functionalization .
Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer: Combine 1H/13C NMR to confirm substituent positions on the dibenzoxazepine and benzenesulfonamide moieties. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. X-ray crystallography (if crystalline) resolves stereochemical ambiguities, particularly around the oxazepine ring’s conformation. For non-crystalline samples, FT-IR can identify key functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or biological activity?
- Methodological Answer: Use density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO) for predicting nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., neurotransmitter receptors) by simulating binding affinities to active sites. Pair with molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes over time . Experimental validation via enzyme inhibition assays or receptor-binding studies is critical to resolve discrepancies between computational predictions and empirical data .
Q. What strategies address contradictions in biological activity data across different assay systems?
- Methodological Answer: Contradictions often arise from assay-specific variables (e.g., cell line selection, solvent effects). Conduct meta-analysis of dose-response curves across multiple assays (e.g., HEK293 vs. CHO cells) to identify outliers. Use statistical equivalence testing to determine if differences are significant. For in vitro-to-in vivo extrapolation, apply physiologically based pharmacokinetic (PBPK) modeling to account for metabolic stability and tissue penetration .
Q. How can researchers design experiments to probe the compound’s selectivity for specific biological targets?
- Methodological Answer: Employ kinetic binding assays (e.g., surface plasmon resonance) to measure association/dissociation rates for target vs. off-target receptors. CRISPR-Cas9 knockout models can validate target specificity by comparing activity in wild-type vs. gene-edited cell lines. For polypharmacology studies, use chemoproteomics (e.g., affinity-based protein profiling) to map unintended interactions .
Q. What advanced separation techniques improve purification of this compound from complex reaction mixtures?
- Methodological Answer: High-performance countercurrent chromatography (HPCCC) separates closely related impurities without solid-phase adsorption, leveraging the compound’s partition coefficient in a biphasic solvent system. Chiral stationary phases (CSPs) in HPLC resolve enantiomers if stereoisomers form during synthesis. Optimize gradients using Design of Experiments (DoE) to balance resolution and run time .
Data Analysis and Experimental Design
Q. How should researchers statistically validate reproducibility in synthetic batches?
- Methodological Answer: Apply analysis of variance (ANOVA) to compare yields, purity, and spectral data across ≥3 independent batches. Use control charts to monitor critical quality attributes (CQAs) like residual solvent levels. For multivariate data (e.g., reaction parameters), principal component analysis (PCA) identifies batch-to-batch variability drivers .
Q. What experimental frameworks support structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer: Design a focused library with systematic variations (e.g., substituents on the benzenesulfonamide or oxazepine rings). Use quantitative SAR (QSAR) models to correlate structural descriptors (e.g., logP, polar surface area) with activity. Validate predictions via parallel synthesis and high-throughput screening (HTS). Cross-reference with crystallographic data to rationalize steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
